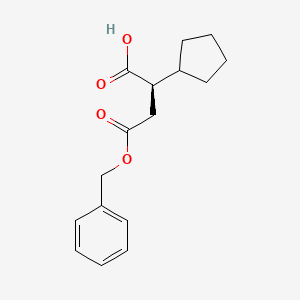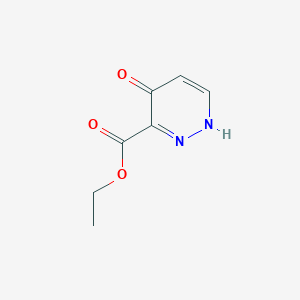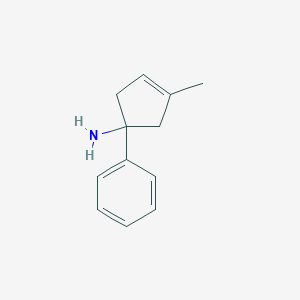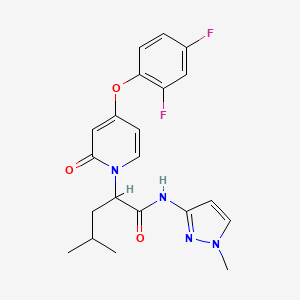
Diethyl 2-(4-bromophenyl)succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(4-bromophenyl)succinate is an organic compound with the molecular formula C14H17BrO4 It is a derivative of succinic acid, where the hydrogen atoms on the succinate backbone are substituted with a diethyl ester group and a 4-bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(4-bromophenyl)succinate typically involves the esterification of succinic acid with ethanol in the presence of a catalyst, followed by bromination of the phenyl ring. One common method is the Fischer esterification, where succinic acid reacts with ethanol in the presence of an acid catalyst like sulfuric acid to form diethyl succinate. The resulting diethyl succinate is then subjected to a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(4-bromophenyl)succinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of substituted phenyl succinates.
Reduction: Formation of diethyl 2-(4-bromophenyl)butan-1,4-diol.
Oxidation: Formation of 4-bromophenyl succinic acid derivatives.
Applications De Recherche Scientifique
Diethyl 2-(4-bromophenyl)succinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of Diethyl 2-(4-bromophenyl)succinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom on the phenyl ring can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target. The ester groups can undergo hydrolysis to release succinic acid, which can further participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2,3-dibromosuccinate: Similar structure but with two bromine atoms on the succinate backbone.
Diethyl 2-(4-chlorophenyl)succinate: Similar structure with a chlorine atom instead of bromine.
Diethyl 2-(4-methylphenyl)succinate: Similar structure with a methyl group instead of bromine.
Uniqueness
Diethyl 2-(4-bromophenyl)succinate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and binding properties, making it a valuable compound in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C14H17BrO4 |
|---|---|
Poids moléculaire |
329.19 g/mol |
Nom IUPAC |
diethyl 2-(4-bromophenyl)butanedioate |
InChI |
InChI=1S/C14H17BrO4/c1-3-18-13(16)9-12(14(17)19-4-2)10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
Clé InChI |
PYSWTTQPTNIORU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC=C(C=C1)Br)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)





